molecular formula C7H5IN2O B8004653 7-Iodobenzo[d]oxazol-2-amine

7-Iodobenzo[d]oxazol-2-amine

Cat. No.: B8004653
M. Wt: 260.03 g/mol
InChI Key: YRGAHBJRRISRSR-UHFFFAOYSA-N
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Description

7-Iodobenzo[d]oxazol-2-amine is a heterocyclic compound that features an oxazole ring fused with a benzene ring, with an iodine atom at the 7th position and an amine group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodobenzo[d]oxazol-2-amine typically involves the iodination of benzo[d]oxazol-2-amine. One common method is the electrophilic aromatic substitution reaction where benzo[d]oxazol-2-amine is treated with iodine and an oxidizing agent such as potassium iodate in an acidic medium .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reagents.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide are commonly used.

Major Products:

    Substitution Reactions: Products include azido or thiol-substituted benzo[d]oxazoles.

    Coupling Reactions: Products include biaryl or alkyne-substituted benzo[d]oxazoles.

Mechanism of Action

The mechanism of action of 7-Iodobenzo[d]oxazol-2-amine depends on its application:

Comparison with Similar Compounds

    Benzo[d]oxazol-2-amine: Lacks the iodine atom, which may result in different reactivity and biological activity.

    7-Bromobenzo[d]oxazol-2-amine: Similar structure but with a bromine atom instead of iodine, which can affect its electronic properties and reactivity.

Uniqueness: 7-Iodobenzo[d]oxazol-2-amine is unique due to the presence of the iodine atom, which can enhance its reactivity in coupling reactions and potentially improve its biological activity compared to its non-iodinated counterparts .

Properties

IUPAC Name

7-iodo-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGAHBJRRISRSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)OC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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